1-Benzyl-3-phenylpiperidin-4-one
Description
Significance of the Piperidinone Scaffold in Organic and Medicinal Chemistry
The piperidinone structural motif, a six-membered nitrogen-containing ring with a ketone functional group, is a cornerstone in the fields of organic and medicinal chemistry. Its prevalence in a wide array of biologically active molecules, from natural products to synthetic pharmaceuticals, underscores its importance as a key building block in drug discovery and development.
The piperidine (B6355638) ring is a ubiquitous structural motif found in numerous natural products and pharmaceutical drugs. acs.org The 4-piperidone (B1582916) structure, in particular, serves as a crucial intermediate in the synthesis of a variety of important compounds. For instance, 4-piperidone is a well-known precursor in the synthesis of fentanyl, a potent synthetic opioid analgesic. wikipedia.org
While direct natural product examples of 1-Benzyl-3-phenylpiperidin-4-one are not common, the core 4-piperidone scaffold is utilized to create synthetic analogues of naturally occurring bioactive compounds. A notable example is the use of 3,5-bis(ylidene)-4-piperidone scaffolds as mimics of curcumin. nih.govrsc.org Curcumin, a natural compound extracted from Curcuma longa, exhibits a broad spectrum of biological activities, but its therapeutic potential is hampered by poor pharmacokinetic properties. nih.gov By using the piperidinone core, researchers can create more stable and bioavailable compounds that retain or even enhance the desired biological effects. nih.gov
Furthermore, the piperidine alkaloid (-)-spectaline, isolated from Cassia spectabilis, showcases the presence of the piperidine ring in bioactive natural products. jddtonline.info Although not a piperidinone itself, its existence highlights the natural prevalence of the core piperidine structure, from which piperidinones are derived.
The piperidinone scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of providing ligands for diverse biological targets with high affinity. The utility of the piperidinone core lies in its synthetic tractability, which allows for the introduction of a wide variety of substituents at different positions of the ring. This chemical versatility enables the creation of large and diverse compound libraries for screening against various diseases.
The ketone group at the 4-position of the piperidinone ring is a key reactive site that can be readily transformed into other functional groups, further expanding the chemical space that can be explored. guidechem.com This adaptability has led to the development of piperidinone-based compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.gov The ability to fine-tune the structure of piperidinone derivatives to achieve desired biological activities makes it an invaluable tool in the rational design of new therapeutic agents.
Research Context and Importance of this compound and its Derivatives
The compound this compound and its derivatives are actively being investigated for their potential therapeutic applications. The presence of the benzyl (B1604629) and phenyl groups on the piperidinone core provides a template for further structural modifications to modulate biological activity.
Research has shown that derivatives of N-benzyl piperidin-4-one exhibit significant biological activity. For example, some N-benzyl piperidine-4-one derivatives have demonstrated potent antimicrobial activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net In another study, N-Benzyl piperidin 4-one oxime was synthesized and showed promising antimitotic activity, suggesting its potential as an anticancer agent. jddtonline.inforesearchgate.net
Furthermore, research into closely related structures has provided additional insights into the potential of this class of compounds. A study on a series of 3-phenylpiperidine-2,6-diones, which share the 3-phenylpiperidine (B1330008) core with the title compound, revealed that a benzyl derivative (compound 3f ) exhibited moderate antiviral activity against Coxsackie B2 virus (CVB-2). nih.gov These findings underscore the importance of the benzyl group in conferring biological activity to the piperidinone scaffold.
The following table summarizes some of the reported biological activities of derivatives related to this compound:
| Derivative Class | Specific Compound/Derivative | Biological Activity | Reference |
|---|---|---|---|
| N-Benzyl piperidin-4-one derivatives | General derivatives | Potent antimicrobial activity against Aspergillus niger and Escherichia coli | researchgate.net |
| N-Benzyl piperidin 4-one oxime | N-Benzyl piperidin 4-one oxime | Antimitotic (anticancer) activity | jddtonline.inforesearchgate.net |
| 3-Phenylpiperidine-2,6-dione derivatives | 1-Benzyl-3-phenylpiperidine-2,6-dione (3f ) | Moderate antiviral activity against Coxsackie B2 virus (CVB-2) | nih.gov |
| 3,5-Bis(ylidene)-4-piperidones | N-Acryloyl-3,5-bis(ylidene)-4-piperidones | Potent antiproliferative activity against various cancer cell lines | nih.gov |
This body of research highlights the significant potential of this compound and its derivatives as a source of new therapeutic leads. The ongoing investigation into the synthesis and biological evaluation of these compounds is a testament to their importance in contemporary chemical and medicinal research.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRJIVUPMPNZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473626 | |
| Record name | 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446302-83-6 | |
| Record name | 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis in 1 Benzyl 3 Phenylpiperidin 4 One Research
Spectroscopic Methods for Structural Characterization
Spectroscopic methods are indispensable tools for the initial characterization of the molecular structure of 1-benzyl-3-phenylpiperidin-4-one, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not widely published, analysis of related structures such as 1-benzyl-4-piperidone and 1-benzyl-3-methyl-4-piperidone (B123424) allows for the prediction of its characteristic NMR signals. nih.govchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group, the phenyl substituent, and the piperidinone core.
Aromatic Protons: The protons on the phenyl group at the C3 position and the benzyl group at the N1 position would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm. rsc.org
Benzyl Protons: A characteristic singlet for the benzylic methylene (B1212753) protons (CH₂) is expected around 3.5-3.6 ppm. chemicalbook.comchemicalbook.com
Piperidinone Ring Protons: The protons on the piperidinone ring would exhibit complex splitting patterns in the aliphatic region (around 2.0-3.5 ppm) due to spin-spin coupling. The specific chemical shifts and coupling constants are highly dependent on the ring's conformation. core.ac.uk
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon: The ketone carbonyl carbon (C=O) at the C4 position is the most deshielded, with a characteristic signal expected in the range of 200-210 ppm.
Aromatic Carbons: The carbons of the two aromatic rings (benzyl and phenyl) would resonate in the typical aromatic region of approximately 125-140 ppm. rsc.org
Benzylic and Piperidinone Carbons: The benzylic methylene carbon and the carbons of the piperidinone ring would appear in the more upfield region, generally between 40 and 65 ppm. drugbank.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (C4) | - | ~208 |
| Aromatic C-H | ~7.0 - 7.5 | ~125 - 130 |
| Aromatic C (quaternary) | - | ~135 - 140 |
| Benzyl CH₂ | ~3.5 - 3.6 | ~60 - 63 |
| Piperidinone CH₂, CH | ~2.0 - 3.5 | ~40 - 55 |
Infrared (IR) and Mass Spectrometry
Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information regarding the functional groups and molecular weight of the compound.
IR Spectroscopy: The IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. mdpi.com
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected around 1710-1720 cm⁻¹. nih.govnih.gov
C-N Stretch: The stretching vibration of the tertiary amine C-N bond within the piperidine (B6355638) ring typically appears in the 1100-1200 cm⁻¹ region.
Aromatic C-H Stretch: Absorption bands for the C-H stretching of the aromatic rings are found just above 3000 cm⁻¹.
Aliphatic C-H Stretch: C-H stretching vibrations for the piperidinone and benzyl methylene groups are observed just below 3000 cm⁻¹.
Mass Spectrometry: Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps confirm its structure. dea.gov The molecular weight of this compound is 265.35 g/mol .
Molecular Ion Peak: The molecular ion peak (M⁺) would be observed at m/z = 265.
Key Fragmentation: A prominent fragment is expected at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), resulting from the cleavage of the bond between the nitrogen and the benzylic carbon. Another significant fragmentation pathway could involve the loss of the phenyl group. nih.gov
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Value/Observation |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1710-1720 cm⁻¹ (strong, sharp) |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | |
| Mass Spectrometry | Molecular Formula | C₁₈H₁₉NO |
| Molecular Weight | 265.35 g/mol | |
| Molecular Ion Peak (M⁺) | m/z = 265 | |
| Major Fragment | m/z = 91 (Benzyl cation) |
X-ray Crystallography and Solid-State Structural Studies of Piperidinone Derivatives
Elucidation of Piperidinone Ring Conformations (e.g., Sofa, Chair)
The six-membered piperidinone ring is not planar and can adopt several conformations to minimize steric and torsional strain.
Chair Conformation: For many substituted piperidin-4-ones, the most stable conformation is the chair form, which minimizes angle and eclipsing strain. aun.edu.eg
Sofa Conformation: In some cases, particularly with sp² hybridized carbons in the ring (as in 3,5-diarylidenepiperidin-4-ones), a sofa conformation is observed. nih.gov In this conformation, five atoms are nearly coplanar, while one atom (often the nitrogen) is out of the plane. nih.gov For this compound, a distorted chair or a twist-boat conformation could be possible depending on the steric interactions of the bulky substituents.
Analysis of Substituent Orientations and Dihedral Angles
Equatorial vs. Axial: To minimize steric hindrance, large substituents on a six-membered ring generally prefer to occupy equatorial positions. libretexts.orgopenstax.orgdocbrown.infomasterorganicchemistry.com Therefore, it is highly probable that both the N-benzyl and the C3-phenyl groups in this compound adopt equatorial or pseudo-equatorial orientations in the most stable conformation.
Dihedral Angles: The rotation around the C-N and C-C single bonds determines the orientation of the aromatic rings relative to the piperidinone core. X-ray diffraction studies on similar molecules reveal specific torsion angles that define the disposition of these groups. For example, in a related structure, the benzyl substituent was found to be in an equatorial position. nih.gov
Characterization of Inter- and Intra-molecular Interactions (e.g., Hydrogen Bonds, C-H···π Interactions)
The packing of molecules in a crystal is governed by a network of non-covalent interactions.
C-H···O Hydrogen Bonds: In the absence of classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are significant in the crystal packing of piperidinones. The carbonyl oxygen atom can act as a hydrogen bond acceptor for C-H donors from neighboring molecules, often leading to the formation of chains or dimeric structures. nih.govnih.gov
C-H···π Interactions: These interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also expected to play a crucial role in the crystal architecture of this compound, given the presence of two phenyl rings. nih.govnih.gov
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can further stabilize the crystal packing. nih.gov
Table 3: Summary of Expected Solid-State Structural Features for this compound
| Structural Feature | Description |
| Piperidinone Ring Conformation | Likely a distorted Chair or Twist-Boat to accommodate bulky substituents. |
| Substituent Orientation | Both N-benzyl and C3-phenyl groups are expected to be in equatorial positions to minimize steric strain. |
| Dominant Intermolecular Interactions | C-H···O hydrogen bonds involving the carbonyl oxygen. |
| C-H···π interactions between aliphatic/aromatic C-H bonds and the phenyl rings. | |
| π-π stacking between the aromatic rings of adjacent molecules. |
Compound Names
Computational Chemistry and Theoretical Structural Investigations
Computational methods, particularly quantum chemical calculations, have revolutionized the study of molecular structures and properties. For compounds like this compound, these techniques provide a detailed picture of the preferred geometric arrangements, the distribution of electrons within the molecule, and the energetic landscape of its various conformations. Such information is fundamental to rationalizing its reactivity and designing new derivatives with specific functionalities.
Quantum Chemical Studies and Optimized Molecular Structures
Quantum chemical studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry of piperidine derivatives. The B3LYP functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), has been successfully used to calculate the ground-state structure of related compounds. researchgate.netnbu.edu.sa These calculations typically reveal that the piperidin-4-one ring adopts a chair conformation, which is the most stable arrangement for six-membered rings.
In a study on a related compound, (E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin-2-one, DFT calculations at the B3LYP/6-31G(d,p) level were performed to obtain the optimized geometry. aun.edu.eg The calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data, with minor deviations attributed to intermolecular interactions and packing effects in the solid state. aun.edu.eg For instance, in the crystalline form, double bonds were observed to be slightly shorter, suggesting less delocalization compared to the calculated gas-phase structure. aun.edu.eg
Table 1: Selected Optimized Geometrical Parameters for a Related Piperidine Derivative ((E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin-2-one) from DFT Calculations aun.edu.eg
| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |
| C=O | 1.23 | 1.22 |
| C=N | 1.30 | 1.29 |
| N-C (ring) | 1.47 | 1.46 |
| C-C (ring) | 1.54 | 1.53 |
Note: The data presented is for a structurally related compound due to the absence of specific published data for this compound.
Analysis of Through-Bond Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. orientjchem.orgscirp.org This analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, providing a more intuitive chemical picture of bonding. The stabilization energy, E(2), calculated from second-order perturbation theory, quantifies the strength of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. stackexchange.com
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Piperidone Compound scirp.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | σ(C-C) | 2.5 |
| LP(1) O | σ(C-C) | 1.8 |
| σ(C-C) | σ(N-C) | 5.2 |
| σ(C-H) | σ(C-C) | 3.1 |
Note: This data represents typical stabilization energies found in related heterocyclic systems and is for illustrative purposes, as specific data for this compound is not available. The notation LP(n) X refers to the nth lone pair on atom X.
The analysis of these through-bond interactions provides insight into the electronic landscape of the molecule, highlighting the pathways of electron delocalization which can influence its reactivity and spectroscopic properties.
Predictive Modeling of Conformational Energetics
The conformational flexibility of the piperidine ring and the rotational freedom of the benzyl and phenyl substituents in this compound lead to a complex potential energy surface with multiple possible conformers. Predictive modeling, using methods like molecular mechanics or DFT, is crucial for identifying the low-energy conformers and understanding the energetic barriers between them. uci.edu
For 1-phenylpiperidin-4-one (B31807), a related structure, computational studies have shown that the chair conformation is significantly more stable than the twist form. researchgate.net The energy difference between these conformers can be calculated, providing a quantitative measure of their relative populations at a given temperature. In a study of 5-benzylimidazolidin-4-one derivatives, quantum-chemical methods were used to compute the relative energies of different staggered and eclipsed conformations arising from the rotation of the benzyl group. ethz.ch These calculations indicated that the energy differences between some conformers can be small (around 2 kcal/mol), suggesting that multiple conformations may coexist at room temperature. ethz.ch
Table 3: Calculated Relative Energies of Conformers for a Related Piperidin-4-one Derivative researchgate.net
| Conformer | Method | Relative Energy (kJ/mol) |
| Chair | B3LYP | 0.0 |
| Twist | B3LYP | 21.9 |
| Chair | M06-2X | 0.0 |
| Twist | M06-2X | 25.1 |
Note: The data is for 1-phenylpiperidin-4-one and illustrates the typical energy differences between major conformers. Specific energetic data for this compound is not available in the searched literature.
Biological Activities and Pharmacological Investigations of 1 Benzyl 3 Phenylpiperidin 4 One Analogs
Diverse Pharmacological Profiles of Piperidinone Derivatives
Antimicrobial (Antibacterial and Antifungal) Activities
Derivatives of piperidin-4-one have demonstrated notable antimicrobial properties. biomedpharmajournal.org A study involving the synthesis of new N-benzyl piperidine-4-one derivatives showed that these compounds exhibited very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Another study revealed that certain piperidine (B6355638) derivatives displayed significant antibacterial activity against various strains, with some compounds showing activity comparable to the standard drug ampicillin. biomedpharmajournal.org These compounds also exhibited antifungal activity against several fungal species, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org
In one investigation, synthesized N-benzyl piperidine-4-one derivatives, created through condensation with reagents like hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrochloride, were tested for their in-vitro antibacterial and antifungal effects. researchgate.net The results indicated strong activity against Aspergillus niger and Escherichia coli. researchgate.net Similarly, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened. biomedpharmajournal.org Several of these compounds showed significant antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as antifungal activity against multiple species. biomedpharmajournal.org
However, not all piperidinone derivatives exhibit broad-spectrum antimicrobial activity. For instance, a series of N-methyl 4-piperidone-derived monoketone curcuminoids showed no antifungal activity against Candida krusei and C. albicans at concentrations up to 100 μg/mL and were also inactive against Enterococcus faecalis. mdpi.com Some of these compounds did, however, display moderate activity against certain cariogenic bacteria. mdpi.com Another study found that while some piperidine derivatives were effective against several bacteria, they showed no activity against the fungal species Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. academicjournals.org
Table 1: Antimicrobial Activity of Selected Piperidinone Derivatives
| Compound/Derivative | Target Microorganism | Activity Level | Reference |
|---|---|---|---|
| N-benzyl piperidine-4-one derivatives | Aspergillus niger, Escherichia coli | Potent | researchgate.net |
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Significant | biomedpharmajournal.org |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. rubrum, C. albicans | Significant | biomedpharmajournal.org |
| N-methyl 4-piperidone-derived curcuminoids | Candida krusei, C. albicans, Enterococcus faecalis | Inactive | mdpi.com |
| Piperidine derivatives (compounds 5-10) | Fusarium verticilliodes, Candida utilus, Penicillium digitatium | Inactive | academicjournals.org |
Antiviral Properties (e.g., Influenza A Virus, Hepatitis C Virus)
The piperidine scaffold has been identified as a promising starting point for the development of antiviral agents. A series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. nih.gov Through structural modifications, an optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against various influenza virus strains with EC50 values as low as 0.05 μM. nih.gov Mechanistic studies indicated that this compound interferes with an early to middle stage of influenza virus replication. nih.gov
Further research into N-substituted piperidine derivatives revealed compounds with the ability to inhibit the replication of the influenza A/H1N1 virus. mdpi.com For instance, one compound reduced viral load by 2.0 log2 at a concentration of 0.035 mg/mL. mdpi.com Another study identified a class of N-benzyl-4,4,-disubstituted piperidines as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. csic.es The most active compound in this series was found to inhibit the low pH-induced hemagglutinin-mediated membrane fusion process. csic.es
In the context of Hepatitis C Virus (HCV), certain diphenyl-piperidines have been identified as HCV entry inhibitors. nih.gov Additionally, a structure-based virtual screening led to the discovery of piperazine-based compounds that inhibit the subgenomic HCV replicon, with some also inhibiting the HCV NS3 helicase function. nih.gov
Table 2: Antiviral Activity of Piperidinone Analogs
| Compound Class | Virus | Mechanism of Action | Notable Findings | Reference |
|---|---|---|---|---|
| Piperidine-based derivatives | Influenza A Virus | Inhibition of viral replication (early to middle stage) | Optimized compound with EC50 of 0.05 μM | nih.gov |
| N-substituted piperidines | Influenza A/H1N1 Virus | Inhibition of viral replication | Reduction of viral load by 2.0 log2 | mdpi.com |
| N-benzyl-4,4,-disubstituted piperidines | Influenza A/H1N1 Virus | Inhibition of hemagglutinin-mediated membrane fusion | Specific activity against H1N1 subtype | csic.es |
| Diphenyl-piperidines | Hepatitis C Virus (HCV) | Inhibition of viral entry | Identified as potent HCV entry inhibitors | nih.gov |
| Piperazine-based derivatives | Hepatitis C Virus (HCV) | Inhibition of NS3 helicase | Inhibition of subgenomic HCV replicon | nih.gov |
Antitumor and Anticancer Potential
Piperidinone derivatives have shown significant promise as anticancer agents. A series of halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids were found to be more strongly antiproliferative than the known curcuminoid EF24 against several human cancer cell lines. nih.gov These compounds were shown to induce apoptosis in melanoma cells by increasing reactive oxygen species. nih.gov One of the derivatives also demonstrated the ability to inhibit the growth of colon cancer xenografts in mice. nih.gov
Another study on hydroxyl-substituted double Schiff-base condensed 4-piperidone (B1582916) derivatives revealed that they displayed better cytotoxicity against human carcinoma cell lines compared to cyclohexanone (B45756) derivatives. nih.gov The most potent compound in this series was found to effectively suppress the growth of liver cancer xenografts. nih.gov Furthermore, N-phenylsulfonyl-BAPs (3,5-bis(arylidene)-4-piperidones) have been shown to exhibit both anti-inflammatory and anticancer activities in hepatic carcinoma cell lines. nih.gov
Derivatives of vindoline (B23647) containing a piperazine (B1678402) moiety have also been investigated for their anticancer properties. mdpi.com Several of these novel conjugates demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines. mdpi.com
Table 3: Anticancer Activity of Piperidinone Derivatives
| Derivative Class | Cancer Cell Lines | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids | Melanoma, Colon Cancer | Induction of apoptosis via ROS, Inhibition of angiogenesis | More potent than EF24, inhibited tumor growth in vivo | nih.gov |
| Hydroxyl-substituted double Schiff-base 4-piperidones | Liver Cancer | Induction of apoptosis | Suppressed growth of liver cancer xenografts | nih.gov |
| N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidones | Hepatic Carcinoma | Anti-inflammatory and anticancer | - | nih.gov |
| Vindoline-piperazine conjugates | Colon, CNS, Melanoma, Renal, Breast Cancer | Antiproliferative | Significant growth inhibition in multiple cell lines | mdpi.com |
Modulation of Opioid Receptors and Analgesic Effects
Piperidine derivatives are well-known for their analgesic activities, which are often mediated through their interaction with opioid receptors. nih.gov Fentanyl, a potent synthetic piperidine opioid, is a classic example, acting as a strong agonist at μ-opioid receptors. wikipedia.org Research has explored various analogs to understand their structure-activity relationships and potential for pain management.
One study investigated derivatives of 4-(4'-bromophenyl)-4-piperidinol and found that several compounds exhibited significant analgesic effects. nih.gov Molecular docking studies of the most active compound suggested interaction with the opioid receptor. nih.gov Another class of compounds, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs, were identified as highly selective and potent delta opioid receptor agonists. nih.gov
The structural modifications of the piperidine ring play a crucial role in determining the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). For instance, replacing the piperazine ring in the known delta opioid agonist SNC-80 with a piperidine ring containing an exocyclic double bond resulted in compounds with high affinity and selectivity for the delta opioid receptor. nih.gov Furthermore, a novel non-peptide ligand, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, has been characterized as a pure antagonist at the native NOP receptor, a fourth member of the opioid receptor family. nih.gov
Acetylcholinesterase Inhibition
A series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives have been synthesized and shown to be potent and selective inhibitors of acetylcholinesterase (AChE). nih.gov One of the most active compounds in this series, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, exhibited an IC50 of 6.8 nM for AChE inhibition and demonstrated a dose-dependent increase in acetylcholine (B1216132) levels in the mouse forebrain. nih.gov
In another study, hybrid molecules combining (α)-lipoic acid and 4-amino-1-benzyl piperidines were synthesized and evaluated for their cholinesterase inhibitory activities. koreascience.krresearchgate.net One of these hybrid compounds proved to be an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with inhibitory activity comparable to the standard drug galantamine. koreascience.krresearchgate.net Kinetic studies revealed a mixed type of inhibition for AChE and a noncompetitive type for BuChE. koreascience.krresearchgate.net
The development of dual-target inhibitors is an area of growing interest. A study focused on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives as dual inhibitors of AChE and the serotonin (B10506) transporter (SERT) for potential use in Alzheimer's disease. researchgate.net While designing ligands with balanced activity for both targets proved challenging, the study identified compounds with promising, albeit selective, activity against AChE or BuChE and SERT. researchgate.net
Table 4: Acetylcholinesterase Inhibitory Activity of Piperidinone Analogs
| Compound Series | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives | Acetylcholinesterase (AChE) | Potent and selective AChE inhibition (IC50 = 6.8 nM for lead compound). Increased acetylcholine levels in vivo. | nih.gov |
| (α)-lipoic acid and 4-amino-1-benzyl piperidine hybrids | AChE and Butyrylcholinesterase (BuChE) | Effective dual inhibition, comparable to galantamine. Mixed inhibition for AChE, noncompetitive for BuChE. | koreascience.krresearchgate.net |
| 1-benzylpiperidine and 1-benzoylpiperidine derivatives | AChE, BuChE, and Serotonin Transporter (SERT) | Identified compounds with moderate AChE or BuChE inhibitory activity, and some with dual BuChE/SERT activity. | researchgate.net |
Ligand Activity at Serotoninergic and Dopaminergic Receptors
Piperidine derivatives have been extensively studied for their interactions with dopamine (B1211576) and serotonin receptors, which are key targets for treating various neurological and psychiatric disorders.
Dopaminergic Receptor Activity:
A series of new piperidine-based ligands, designed as analogs of potent and selective dopamine D4 receptor (D4R) compounds, have been synthesized and evaluated. nih.gov Radioligand binding studies revealed that derivatives with a terminal butyl chain had different structure-activity relationships compared to those with a benzyl (B1604629) terminal. nih.gov Functional assays showed that the most promising derivatives acted as D4R antagonists and exhibited potential anticancer activity in glioblastoma cell lines. nih.gov
Another study focused on the discovery of 3- or 4-benzyloxypiperidine scaffolds as D4R antagonists. nih.gov Several compounds were identified that showed selectivity for the D4 receptor over other dopamine receptors. nih.gov The structure-activity relationship indicated that the (S)-enantiomer was generally more active. nih.gov
Serotoninergic Receptor Activity:
Research has also explored the potential of piperidine derivatives to interact with the serotonin transporter (SERT). A study aimed at developing dual-target inhibitors for both acetylcholinesterase (AChE) and SERT for Alzheimer's disease synthesized a series of functionalized piperidines. researchgate.net While achieving potent dual activity proved difficult, the study did yield a compound with good and selective activity against butyrylcholinesterase (BuChE) and SERT. researchgate.net This highlights the potential of the piperidine scaffold in designing multi-target ligands for complex neurological disorders.
Affinity and Modulation of Sigma Receptors (σ1/σ2)
Analogs of 1-benzyl-3-phenylpiperidin-4-one, particularly N-(1-benzylpiperidin-4-yl)arylacetamides, have been synthesized and extensively evaluated for their binding properties at sigma-1 (σ1) and sigma-2 (σ2) receptors. Research indicates that these compounds generally exhibit a higher affinity for σ1 receptors compared to σ2 receptors. nih.govresearchgate.net
The structural features of these analogs play a crucial role in their affinity and selectivity. For instance, replacing the phenyl ring of the phenylacetamide portion with aromatic systems like thiophene (B33073), naphthyl, or indole (B1671886) does not significantly alter the affinity for the σ1 receptor. nih.govresearchgate.net However, substituting the phenyl ring with an imidazole (B134444) or pyridyl ring leads to a drastic reduction in σ1 affinity (over 60-fold loss) and eliminates significant binding to σ2 receptors. nih.govresearchgate.net
Modifications to the N-benzyl group also influence receptor affinity. Substitutions on the aromatic ring of the benzyl group typically result in a similar or slightly reduced affinity for σ1 receptors. nih.govresearchgate.net Interestingly, the introduction of halogen substituents on the aromatic rings of both the phenylacetamide moiety and the benzyl group maintains a similar affinity for σ1 receptors but significantly boosts the affinity for σ2 receptors. nih.govresearchgate.net This highlights a key structural determinant for modulating selectivity between the two sigma receptor subtypes.
Several compounds in this class have demonstrated high selectivity for the σ1 receptor. Specifically, compounds identified as 1, 10, 18, 22, 37, and 40 in one study showed σ2/σ1 affinity ratios of 100, >92, >122, 77, 74, and 80, respectively, indicating a strong preference for the σ1 subtype. nih.gov Further studies on N-(3-phenylpropyl)-N'-benzylpiperazines, another class of related analogs, also yielded potent ligands for both sigma receptors, with σ1 affinities in the nanomolar range (0.37-2.80 nM) and σ2 affinities from 1.03-34.3 nM. nih.gov
Sigma Receptor Binding Affinities of Selected N-(1-benzylpiperidin-4-yl)arylacetamide Analogs
| Compound | Modification | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity Ratio (Ki σ2 / Ki σ1) | Reference |
|---|---|---|---|---|---|
| Compound 1 | Unsubstituted Phenylacetamide | 2.1 | 210 | 100 | nih.gov |
| Compound 10 | Thiophene replacement | 3.8 | >350 | >92 | nih.gov |
| Compound 18 | Naphthyl replacement | 2.3 | >280 | >122 | nih.gov |
| Compound 22 | Indole replacement | 3.5 | 270 | 77 | nih.gov |
| Compound 37 | Halogen substitution on both rings | 1.9 | 140 | 74 | nih.gov |
| Compound 40 | Halogen substitution on both rings | 2.0 | 160 | 80 | nih.gov |
Antihyperglycemic Agents
Research into related heterocyclic structures suggests potential applications for piperidine-based compounds as antihyperglycemic agents. A study on 3, 3′-(1, 4-phenylene)-bis[2-(1-(benzylcarbonyl)-2, 3-dihydro-1H-pyrrolidine-2-yl)-2-thio-benzoxaphosphinine (PBDPTB), a complex heterocyclic compound, demonstrated significant antihyperglycemic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats. ijddd.com At a dose of 30 mg/kg, PBDPTB produced a notable reduction in fasting blood glucose levels and improved glucose tolerance. ijddd.com
Furthermore, investigations into 1,4-benzothiazepine-2-one derivatives have also revealed promising antihyperglycemic effects in alloxan-induced diabetic rat models. semanticscholar.org Certain derivatives, particularly those with electronegative substitutions, showed a significant ability to reduce elevated blood glucose levels, with activity comparable to the reference drug metformin. semanticscholar.org These findings suggest that the broader class of heterocyclic compounds containing structural motifs similar to this compound may be a fruitful area for the development of novel antidiabetic agents.
Neurokinin Receptor Antagonism
The neurokinin (NK) receptor system, particularly the NK1 and NK3 receptors, is involved in mediating slow excitatory synaptic transmission in the nervous system. nih.gov Antagonists of these receptors are of significant therapeutic interest for a variety of conditions, including neuroinflammation and emesis. nih.govjneurology.com
Studies have provided direct evidence that both NK1 and NK3 receptors mediate slow excitatory postsynaptic potentials (EPSPs) in myenteric neurons. nih.gov Selective antagonists for NK1 (SR140333) and NK3 (SR142801) receptors have been shown to inhibit these slow EPSPs, confirming the role of tachykinins in this process. nih.gov The development of non-peptide NK1 receptor antagonists that can cross the blood-brain barrier has opened up possibilities for treating CNS-related conditions. jneurology.com While direct studies on this compound as an NK antagonist are not specified, the development of piperidine and piperazine derivatives as receptor antagonists is a common strategy in medicinal chemistry, suggesting a potential avenue for future investigation.
Structure-Activity Relationship (SAR) Studies and Drug Design Principles
Correlation of Structural Modifications with Biological Potency and Selectivity
The relationship between the chemical structure of this compound analogs and their biological activity is a key area of investigation. For N-(1-benzylpiperidin-4-yl)arylacetamide analogs targeting sigma receptors, specific structural changes directly correlate with potency and selectivity. nih.gov
Aromatic Ring of the Arylacetamide Moiety : Replacing the phenyl ring with other aromatic systems like thiophene or naphthyl has little effect on σ1 affinity. However, introducing heterocyclic rings such as imidazole or pyridyl dramatically decreases σ1 affinity. nih.govresearchgate.net
Substitution on Aromatic Rings : Placing halogen substituents on both the phenylacetamide and the N-benzyl aromatic rings is a critical modification for modulating selectivity. This change maintains high affinity for the σ1 receptor while significantly increasing affinity for the σ2 receptor. nih.govresearchgate.net
Hydrophobicity : In the related N-(3-phenylpropyl)-N'-benzylpiperazine series, hydrophobicity plays a differential role in binding to sigma receptor subtypes. Quantitative SAR studies revealed a negative correlation between hydrophobicity and σ1 binding, whereas a positive correlation was observed for σ2 binding, indicating a major difference in the requirements of their respective binding sites. nih.gov
These findings demonstrate a strong correlation between specific structural modifications and the resulting biological potency and selectivity, providing a rational basis for designing new ligands. nih.gov
Summary of Structure-Activity Relationships (SAR) for Piperidine Analogs
| Structural Modification | Target/Activity | Effect on Potency/Selectivity | Reference |
|---|---|---|---|
| Replacement of phenylacetamide ring with imidazole/pyridyl | Sigma-1 Receptor | >60-fold loss in affinity | nih.govresearchgate.net |
| Halogen substitution on both phenylacetamide and benzyl rings | Sigma-2 Receptor | Significantly increased affinity | nih.govresearchgate.net |
| Increased hydrophobicity of N-benzyl substituent | Sigma-1 Receptor (N'-benzylpiperazines) | Decreased binding affinity | nih.gov |
| Increased hydrophobicity of N-benzyl substituent | Sigma-2 Receptor (N'-benzylpiperazines) | Increased binding affinity | nih.gov |
| Electronegative substitution on benzothiazepine (B8601423) nucleus | Antihyperglycemic Activity | Better activity | semanticscholar.org |
Conformational Restriction and its Influence on Activity
Conformational restriction is a powerful drug design strategy that involves limiting the flexibility of a molecule to lock it into a specific, biologically active conformation. This can enhance potency and selectivity by reducing the entropic penalty of binding to a receptor and minimizing interactions with off-target sites.
In the context of related structures, phenylpiperidinyl-octahydro-benzo nih.govmdpi.comoxazines have been developed as a new class of conformationally restrained analogs. researchgate.net By fusing a morpholine (B109124) ring to the piperidine structure, the molecule's rotational freedom is significantly reduced. This approach led to the successful development of novel derivatives, demonstrating that imposing conformational constraints on the piperidine scaffold is a viable strategy for creating new chemical entities with potentially improved pharmacological profiles. researchgate.net
Identification of Critical Pharmacophores for Target Interaction
A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target. nih.govunivie.ac.at Identifying the pharmacophore of a compound series is crucial for understanding its mechanism of action and for designing new, potent molecules.
For N-(1-benzylpiperidin-4-yl)arylacetamide analogs, comparative molecular field analysis has shown that the electrostatic properties of substituents on the phenylacetamide aromatic ring are a critical component of the pharmacophore for binding to σ1 receptors. nih.gov This indicates that the distribution of charge in this region is vital for receptor recognition.
Furthermore, studies on N-(3-phenylpropyl)-N'-benzylpiperazines suggest that the pharmacophores for σ1 and σ2 receptors are distinct. nih.gov The opposing influence of hydrophobicity on the binding affinity for the two subtypes highlights a key difference in their respective pharmacophoric models. nih.gov The pharmacophore for σ1 binding favors less hydrophobic substituents on the benzyl moiety, while the σ2 pharmacophore accommodates or prefers more hydrophobic groups. nih.gov
Mechanistic Insights into Biological Action and Ligand-Target Interactions
The development of potent and selective therapeutic agents requires a deep understanding of how a ligand interacts with its biological target at a molecular level. For analogs of this compound, computational and experimental techniques have provided crucial insights into their binding modes, key amino acid interactions, and the subsequent functional responses they elicit.
Molecular Docking and Simulation Studies of Binding Modes
Molecular docking has become an indispensable tool for predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. For analogs based on the piperidine scaffold, these computational studies have revealed how different structural modifications influence their interaction with various biological targets.
Docking studies on novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amine derivatives, investigated as potential acetylcholinesterase (AChE) inhibitors, were performed using programs like AutoDock Vina. researchgate.net These simulations focus on identifying the lowest free-energy binding positions to predict the most stable ligand-protein conformation. researchgate.net Similarly, for arylpiperazine derivatives targeting the androgen receptor (AR), docking was conducted using the Surflex-Dock module and AutoDock to understand how these compounds bind within the androgen receptor ligand-binding pocket (AR-LBP). nih.gov
In the context of AChE, a key target in Alzheimer's disease treatment, docking studies have provided nuanced views of ligand binding. For one newly synthesized arylpiperazine derivative, simulations showed that the binding pose was dependent on the protonation state of the piperazine nitrogen. researchgate.net The best-scoring poses placed the xanthine (B1682287) moiety of the ligand into the catalytic active site (CAS) of AChE, while the arylpiperazine fragment occupied the peripheral binding site (PAS). researchgate.net This dual-site binding is a known characteristic of effective AChE inhibitors.
Studies on benzylpiperidine and benzylpiperazine derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological and inflammatory conditions, have also utilized molecular modeling to predict their binding mode within the MAGL active site. unisi.it Furthermore, research into derivatives of 1-benzyl-4-piperidone targeting the dopamine D₂ receptor has shown that these compounds adopt binding poses similar to known lead compounds. mdpi.com
The table below summarizes findings from various molecular docking studies on related piperidine structures.
| Target Receptor | Ligand Type | Key Docking Findings | Reference(s) |
| Acetylcholinesterase (AChE) | 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-amines | Analysis of lowest free-energy binding positions to predict stable conformations. | researchgate.net |
| Acetylcholinesterase (AChE) | Arylpiperazine-xanthine derivative | Dual binding: xanthine moiety in the catalytic active site (CAS), arylpiperazine in the peripheral binding site (PAS). | researchgate.net |
| Androgen Receptor (AR) | Arylpiperazine derivatives | Binding primarily driven by hydrophobic interactions within the ligand-binding pocket (LBP). | nih.gov |
| Dopamine D₂ Receptor | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Adopts a binding pose similar to the parent compound within the receptor. | mdpi.com |
| σ₂ Receptor (σ₂R) | N-benzyl-piperidinium derivatives | Ligands orient within a specific pocket formed by key amino acid residues. | nih.gov |
Elucidation of Specific Amino Acid Interactions in Binding Sites
For N-benzyl pyridinium-curcumin derivatives targeting AChE, docking simulations revealed that the proximity of a nitro group on one compound to the carboxylate group of GLU199 induced a change in the orientation of the benzyl moiety, potentially explaining differences in inhibitory activity. nih.gov
In studies of a 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole derivative at the dopamine D₂ receptor, the primary interaction identified was between the ligand's protonatable nitrogen atom and Asp114 . mdpi.com The model also showed significant π-π stacking interactions with aromatic residues Trp386 and Phe390 , which help to anchor the ligand in the binding site. mdpi.com
Research on ligands for the sigma (σ) receptors has also yielded detailed interaction maps. Docking of N-benzyl-piperidinium compounds into the σ₂ receptor model showed the ligand stabilized within a pocket formed by His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, and Tyr150 . nih.gov Crucially, π-anion interactions were observed between the benzyl moiety and Glu73 . nih.gov For the σ₁ receptor, related compounds showed attractive charge and π-anion interactions with Glu172 and π-cation interactions with Tyr103 . nih.gov
The following table details specific amino acid interactions identified for piperidine-based analogs at various receptors.
| Target Receptor | Ligand Derivative Class | Interacting Amino Acid(s) | Type of Interaction | Reference(s) |
| Acetylcholinesterase (AChE) | N-benzyl pyridinium-curcumin | GLU199 | Electrostatic (with nitro group) | nih.gov |
| Dopamine D₂ Receptor | 1-benzyl-4-piperidone derivative | Asp114 | Ionic/Hydrogen Bond | mdpi.com |
| Trp386, Phe390 | π-π Stacking | mdpi.com | ||
| σ₁ Receptor | Pyridine (B92270) dicarbonitrile | Glu172 | Attractive Charge, π-Anion | nih.gov |
| Tyr103 | π-Cation | nih.gov | ||
| σ₂ Receptor | N-benzyl-piperidinium | Glu73 | π-Anion | nih.gov |
| His21, Met59, Phe66, etc. | Forms binding pocket | nih.gov |
Studies on Biological Pathways and Functional Responses
The ultimate goal of understanding ligand-target interactions is to correlate them with measurable biological outcomes. For analogs of this compound, studies have linked binding modes to functional activities such as enzyme inhibition and antiviral effects.
The predicted binding of piperazine-based ligands to the catalytic and peripheral sites of AChE corresponds with their function as enzyme inhibitors, which was experimentally confirmed using the Ellman's test. researchgate.net Furthermore, the potential for these compounds to be effective in the central nervous system was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), which evaluates permeability across the gastrointestinal tract (GIT) and the blood-brain barrier (BBB). researchgate.net
In the case of MAGL inhibitors, molecular modeling of benzylpiperidine derivatives helped to explain their potent and reversible inhibition of the enzyme. unisi.it These compounds demonstrated high selectivity for MAGL over other serine hydrolases, a critical factor for reducing off-target effects. unisi.it
The broader piperidine scaffold has also been explored for other activities. A series of 1-[(4-arylpiperazin-1-yl)alkyl]-3-phenylpiperidine-2,6-diones were synthesized and evaluated for antiviral activity. nih.gov Within this series, the benzyl and fluorophenyl derivatives offered moderate protection against Coxsackievirus B2 (CVB-2), and the fluorophenyl derivative was also active against Herpes Simplex Virus-1 (HSV-1). nih.gov This suggests that the piperidine core can be a valuable pharmacophore for developing agents that interfere with viral replication pathways.
Advanced Research Directions and Therapeutic Prospects of 1 Benzyl 3 Phenylpiperidin 4 One
Rational Design and Synthesis of Advanced Analogs
The core structure of 1-benzyl-3-phenylpiperidin-4-one offers a versatile platform for rational drug design. By systematically modifying its peripheral chemical groups, researchers can fine-tune its pharmacological properties to achieve desired therapeutic effects.
Development of Bifunctional Ligands and Hybrid Molecules
A promising strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to develop a single chemical entity with multiple biological activities. nih.gov This approach is particularly relevant for complex multifactorial diseases. The N-benzylpiperidine motif, a key component of this compound, has been successfully used in the design of multi-target ligands, particularly for neurodegenerative disorders like Alzheimer's disease. nih.gov
For instance, researchers have designed and synthesized hybrid molecules by combining the N-benzylpiperidine scaffold with other pharmacologically active moieties, such as 1,3,4-oxadiazoles. nih.gov These hybrids have been shown to exhibit balanced inhibitory activity against key enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1). nih.gov The design strategy often involves linking the N-benzylpiperidine unit to another pharmacophore via a flexible or rigid linker, allowing the hybrid molecule to interact with multiple biological targets.
| Hybrid Molecule Scaffold | Target Enzymes | Rationale |
| N-Benzylpiperidine-1,3,4-oxadiazole | AChE, BChE, BACE-1 | Combination of a cholinesterase inhibitor scaffold with a BACE-1 inhibitor pharmacophore. |
| N-Benzylpiperidine-Cinnamic Acid | AChE, Antioxidant pathways | Integration of a known AChE inhibitor with a moiety possessing antioxidant properties. |
| Benzylguanidine-Alkylating Agent | Neuroblastoma cells | Merging a selective uptake moiety with a cytotoxic agent for targeted therapy. mdpi.com |
While direct examples of bifunctional ligands derived from this compound are still emerging, the successful application of the broader N-benzylpiperidine scaffold in creating multi-target agents provides a strong rationale for its use in developing novel therapeutics for complex diseases. nih.gov
Exploration of Bioisosteric Strategies for Improved Profiles
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, such as absorption, distribution, metabolism, and excretion (ADME), while maintaining or improving its biological activity. nih.govnih.gov This involves substituting a particular functional group with another that has similar steric and electronic characteristics. cambridgemedchemconsulting.com
For this compound, several bioisosteric modifications can be envisioned to enhance its drug-like properties. For example, the phenyl group at the 3-position could be replaced with other aromatic systems like pyridyl or thiophene (B33073) rings to modulate potency and selectivity. cambridgemedchemconsulting.com The benzyl (B1604629) group on the piperidine (B6355638) nitrogen could be exchanged for other substituents to alter lipophilicity and metabolic stability. Furthermore, the ketone at the 4-position could be a target for bioisosteric replacement to influence receptor binding and pharmacokinetic profiles.
| Original Functional Group | Potential Bioisosteric Replacement | Potential Outcome |
| Phenyl group | Pyridyl, Thienyl, Fluorinated phenyl | Altered electronic properties, improved metabolic stability. |
| Benzyl group | Phenethyl, Heterocyclic methyl groups | Modified lipophilicity and target engagement. |
| Ketone (C=O) | Oxime, Hydrazone, Difluoromethylene (-CF2-) | Enhanced metabolic stability, altered hydrogen bonding capacity. unipd.it |
These strategic replacements can lead to the discovery of new analogs with improved therapeutic potential and a more favorable safety profile. nih.govcambridgemedchemconsulting.com
Computational Approaches in Early Drug Discovery
In recent years, computational methods have become indispensable in accelerating the drug discovery process. researchgate.netresearchgate.net These in silico techniques allow for the rapid screening of large chemical libraries and the prediction of a compound's pharmacokinetic properties before committing to expensive and time-consuming laboratory synthesis.
Predictive Modeling for ADMET Properties
The prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug development. nih.gov Web-based tools and specialized software can calculate key molecular descriptors that correlate with a compound's in vivo behavior. For a scaffold like this compound, these predictive models can guide the design of analogs with better oral bioavailability, blood-brain barrier penetration, and reduced toxicity. nih.gov
Key ADMET parameters that can be computationally predicted include:
Lipophilicity (logP): Influences solubility, absorption, and plasma protein binding.
Topological Polar Surface Area (TPSA): Correlates with intestinal absorption and blood-brain barrier penetration.
Human Intestinal Absorption (HIA): Predicts the extent of drug absorption from the gut.
Blood-Brain Barrier (BBB) Penetration: Essential for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
By analyzing the predicted ADMET profiles of virtual analogs of this compound, medicinal chemists can prioritize the synthesis of compounds with the highest probability of success in later stages of drug development.
Virtual Screening for Novel Bioactive Entities
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.netresearchgate.net This can be done through either ligand-based or structure-based approaches. For a versatile scaffold like this compound, virtual screening can be employed to explore its potential against a wide range of biological targets.
In a typical virtual screening workflow, a library of compounds containing the this compound core can be docked into the active site of a target protein. nih.gov The binding affinities and interaction patterns of the docked compounds are then analyzed to identify potential "hits." These hits can then be synthesized and subjected to experimental validation. This approach significantly accelerates the discovery of novel bioactive molecules and expands the therapeutic applications of the core scaffold.
Strategic Role as a Synthetic Intermediate
Beyond its potential as a direct therapeutic scaffold, this compound and its parent structure, 1-benzyl-4-piperidone, are highly valuable intermediates in the synthesis of a wide array of pharmaceutical compounds. nih.govchemrevlett.com The piperidin-4-one core is a common feature in many approved drugs, particularly those targeting the central nervous system.
For example, substituted piperidin-4-ones are key precursors in the synthesis of neuroleptic agents and potent analgesics. nih.gov The benzyl group serves as a convenient protecting group for the piperidine nitrogen, which can be readily removed at a later stage of the synthesis to allow for further functionalization. The ketone at the 4-position is also a versatile handle for a variety of chemical transformations, including reductive amination and the introduction of spirocyclic systems.
The strategic importance of this class of compounds is underscored by their frequent appearance in the synthetic routes of numerous clinically significant molecules. The commercial availability and well-established chemistry of 1-benzyl-4-piperidone and its derivatives make them indispensable building blocks in modern medicinal chemistry. chemrevlett.com
Building Block for Complex Pharmaceuticals (e.g., Fentanyl Series)
The 1-benzyl-4-piperidone core is a well-established and critical precursor in the synthesis of fentanyl and its numerous potent analogues. The original synthetic pathway for fentanyl, often referred to as the Janssen method, utilizes a 1-substituted-4-piperidone as a foundational building block. federalregister.govfederalregister.gov In this process, the piperidone is typically reacted with aniline (B41778) through reductive amination to form a 4-anilinopiperidine intermediate, which is then acylated to yield the final fentanyl structure. nih.govosti.govnih.gov
The Drug Enforcement Administration (DEA) has identified N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide, commonly known as benzylfentanyl, as a key intermediate in the illicit synthesis of fentanyl, underscoring the importance of the N-benzylpiperidone framework. federalregister.govfederalregister.gov Forensic analysis has confirmed that the Janssen method, which starts from such precursors, is a prevalent route for fentanyl production. federalregister.gov
The introduction of substituents onto the piperidine ring is a common strategy to modulate the pharmacological properties of fentanyl analogues. For instance, compounds with methyl or methoxy (B1213986) groups at the 3-position of the piperidone ring have been used to create highly active analgesics. nih.gov The synthesis of 4-methyl fentanyl, a significantly more potent analogue than fentanyl itself, begins with a substituted piperidone. researchgate.net
Therefore, this compound is a logical and valuable starting material for creating a distinct series of fentanyl analogues. The phenyl group at the 3-position offers a site for further chemical modification and introduces specific stereochemical and conformational properties to the resulting molecules. By following established synthetic routes, this compound can be converted into novel 3-phenyl-substituted fentanyl derivatives, whose analgesic potency and receptor-binding profiles would be of significant interest for pharmaceutical research.
Table 1: Key Precursors and Intermediates in Fentanyl Synthesis
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 1-Benzyl-4-piperidone | Foundational starting material | nih.govgoogle.comdea.gov |
| Benzylfentanyl | Key intermediate derived from 1-benzyl-4-piperidone | federalregister.govfederalregister.gov |
| N-phenethyl-4-piperidone (NPP) | Alternative precursor for fentanyl synthesis | nih.gov |
| 4-Anilinopiperidine | Key intermediate, can be derived from 4-piperidone (B1582916) | federalregister.govfederalregister.gov |
Precursor for Stereochemical Analogues of Natural Products
The synthesis of natural products and their stereochemical analogues is a cornerstone of organic chemistry, often providing access to compounds with unique biological activities. Cyclic ketones, particularly those with existing stereocenters, are valuable synthons in this field as they provide a scaffold for complex, multi-step transformations.
While direct synthesis of a specific natural product from this compound is not prominently documented, its structure makes it a highly promising precursor for creating stereochemical analogues of piperidine-containing natural alkaloids. The presence of a chiral center at the C3 position (due to the phenyl substituent) allows for diastereoselective reactions, enabling the controlled synthesis of specific stereoisomers.
The synthetic utility of related piperidine derivatives has been demonstrated. For example, 1-benzyl-3,4-epoxypiperidine serves as an intermediate for producing stereochemical analogues of the antitumor piperidine alkaloid pseudodistomin D. This highlights how the piperidine core can be elaborated into complex, biologically active molecules. The stereocontrolled synthesis of other alkaloids, such as (−)-adaline, also relies on cyclic ketone precursors to build the final bicyclic structure. mdpi.com
Theoretically, the ketone in this compound can be subjected to a wide range of stereoselective modifications, such as reductions, alkylations, or aldol (B89426) reactions. The existing phenyl group can direct the stereochemical outcome of these reactions, allowing chemists to construct complex, multi-chiral centers with high precision. This capability is essential for mimicking the intricate three-dimensional structures of natural products, paving the way for the discovery of novel analogues with potentially enhanced or new biological activities.
Future Trajectories in Translational and Medicinal Chemistry Research
The N-benzylpiperidine motif is considered a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Consequently, derivatives of this scaffold are actively being explored for a wide range of therapeutic applications, pointing to a promising future for research involving this compound.
A significant area of investigation is in the field of neurodegenerative disorders. Due to the prevalence of the N-benzylpiperidine core in central nervous system (CNS) active agents, derivatives are being designed as multi-target-directed ligands for conditions like Alzheimer's disease. researchgate.netsigmaaldrich.com Research has shown that compounds with this scaffold can act as inhibitors of acetylcholinesterase (AChE) and other targets relevant to Alzheimer's pathology. researchgate.net Furthermore, derivatives have been synthesized and tested as dopamine (B1211576) D2 receptor ligands and σ1 receptor antagonists, the latter showing potential for the treatment of chronic pain. nih.govmdpi.com
The versatility of the this compound structure, with its reactive ketone and sites for modification on both the benzyl and phenyl rings, makes it an ideal starting point for generating libraries of diverse compounds. These libraries can be screened against various biological targets, including those for infectious diseases, as some N-benzyl piperidin-4-one derivatives have demonstrated antimicrobial activity. researchgate.net The future of translational research with this compound lies in leveraging its synthetic accessibility to develop novel therapeutics with tailored polypharmacology, addressing complex diseases that benefit from modulating multiple biological targets simultaneously.
Table 2: Bioactive Derivatives Based on the Benzylpiperidine/piperidone Scaffold
| Derivative Class | Therapeutic Target/Application | Reference |
|---|---|---|
| Benzylpiperazine Derivatives | σ1 Receptor Antagonists (Pain) | nih.gov |
| 1-Benzylpiperidine (B1218667) Derivatives | Acetylcholinesterase (AChE) Inhibitors (Alzheimer's Disease) | researchgate.net |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D2 Receptor Ligands | mdpi.com |
Q & A
Q. What advanced techniques are used to resolve crystal structure polymorphisms in piperidinone derivatives?
- Methodological Answer : Synchrotron-based powder XRD combined with Rietveld refinement distinguishes polymorphs. For example, (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one exhibits staggered vs. eclipsed conformations, impacting solubility . Differential scanning calorimetry (DSC) identifies thermal transitions associated with polymorphic shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
